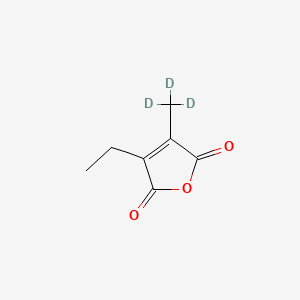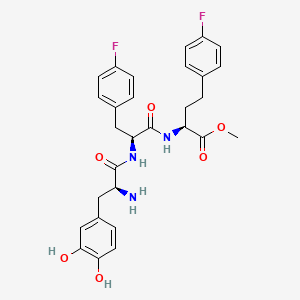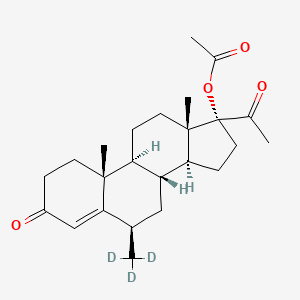
2-Ethyl-3-methylmaleic Anhydride-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methylmaleic Anhydride-d3 is a deuterated derivative of 2-Ethyl-3-methylmaleic Anhydride. It is a biochemical compound used primarily in research settings, particularly in the fields of proteomics and metabolic studies. The compound has a molecular formula of C7H5D3O3 and a molecular weight of 143.16 .
Méthodes De Préparation
The synthesis of 2-Ethyl-3-methylmaleic Anhydride-d3 involves the incorporation of deuterium atoms into the molecular structure of 2-Ethyl-3-methylmaleic Anhydride. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and purity.
Analyse Des Réactions Chimiques
2-Ethyl-3-methylmaleic Anhydride-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Ethyl-3-methylmaleic Anhydride-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-methylmaleic Anhydride-d3 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atoms in the compound act as tracers, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in elucidating metabolic pathways and understanding the effects of deuterium incorporation on biochemical processes.
Comparaison Avec Des Composés Similaires
2-Ethyl-3-methylmaleic Anhydride-d3 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
2-Ethyl-3-methylmaleic Anhydride: The non-deuterated version, which lacks the isotopic labeling.
2-Ethyl-2-phenylmalonamide: Another compound used in metabolic studies, but with a different molecular structure and properties.
The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in research applications, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C7H8O3 |
|---|---|
Poids moléculaire |
143.15 g/mol |
Nom IUPAC |
3-ethyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3/i2D3 |
Clé InChI |
ZVUUAOZFEUKPLC-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CC |
SMILES canonique |
CCC1=C(C(=O)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)

![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)

